molecular formula C22H38O4 B14313134 11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid CAS No. 115210-36-1

11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid

Katalognummer: B14313134
CAS-Nummer: 115210-36-1
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: MFDRUCYNVVQHKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid is a complex organic compound with a unique structure that includes both ethenyl and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a precursor molecule followed by a series of oxidation and reduction reactions to introduce the ethenyl and dimethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological activity.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 11-Ethenyl-8,11-dimethyloctadec-8-enedioic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Eigenschaften

CAS-Nummer

115210-36-1

Molekularformel

C22H38O4

Molekulargewicht

366.5 g/mol

IUPAC-Name

11-ethenyl-8,11-dimethyloctadec-8-enedioic acid

InChI

InChI=1S/C22H38O4/c1-4-22(3,17-12-8-7-11-15-21(25)26)18-16-19(2)13-9-5-6-10-14-20(23)24/h4,16H,1,5-15,17-18H2,2-3H3,(H,23,24)(H,25,26)

InChI-Schlüssel

MFDRUCYNVVQHKP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC(C)(CCCCCCC(=O)O)C=C)CCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.